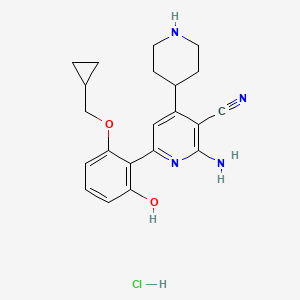

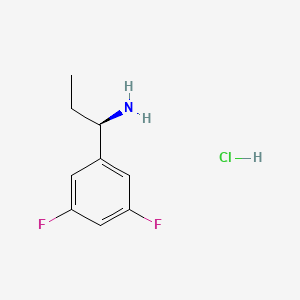

(R)-1-(3,5-二氟苯基)丙-1-胺盐酸盐

描述

The compound "(R)-1-(3,5-Difluorophenyl)propan-1-amine hydrochloride" is a chiral amine hydrochloride salt. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and characterization of structurally related compounds. For instance, the synthesis of chiral amines with high enantiopurity is a common theme, as seen in the preparation of (R)-1-(1H-indol-3-yl)propan-2-amines and (1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride .

Synthesis Analysis

The synthesis of chiral amines often involves multistep procedures to ensure high enantiopurity. For example, the synthesis of (R)-1-(1H-indol-3-yl)propan-2-amines was achieved through a five-step sequence, including a modified Nef reaction and condensation with (R)-(+)-2-methyl-2-propanesulfinamids, followed by desulfonation to yield the target product with excellent enantiopurity . Similarly, the stereoselective synthesis of (1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involved the use of sulfinyl imine and stereoselective reduction, scaled up to multikilogram levels with high chemical and stereochemical purity .

Molecular Structure Analysis

The molecular structure of chiral amines can be characterized using various spectroscopic techniques. For instance, the crystal structure of a related compound, (1R,2R,3R,5S)-3-(3-chlorophenyl)-1-hydroxy-2-methyl-6-phenyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one, was determined by X-ray crystallography, revealing intermolecular hydrogen bonds and the cis configuration of substituents . These techniques are essential for confirming the absolute configuration and purity of the synthesized compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of chiral amines are carefully designed to maintain or induce chirality. For example, the microbial reduction of 1-chloro-1,1-difluoro-3-(p-tolylsulphonyl)propan-2-one yielded enantiomerically pure R-alcohol, which was further transformed into difluorotetrahydrofuran derivatives . These reactions demonstrate the potential for biocatalysis in the synthesis of chiral intermediates.

Physical and Chemical Properties Analysis

The physical and chemical properties of chiral amines, such as solubility, melting point, and stability, are influenced by their molecular structure and the presence of functional groups. While the papers provided do not directly discuss the properties of "(R)-1-(3,5-Difluorophenyl)propan-1-amine hydrochloride," they do highlight the importance of achieving high purity and enantiopurity, which are critical for the compound's potential applications in pharmaceuticals and as intermediates in organic synthesis .

科学研究应用

简便合成应用:Peng 等人(2013 年)的一项研究展示了在五步序列中使用类似化合物简便合成 (R)-1-(1H-吲哚-3-基)丙-2-胺,突出了其在高效且经济的化学合成中的效用 (Peng 等人,2013)。

金属离子的配体开发:Liu 等人(1993 年)的研究涉及制备与 (R)-1-(3,5-二氟苯基)丙-1-胺盐酸盐相关的 N3O3 胺酚,用作 13 族金属离子的配体。这展示了其在开发复杂金属离子配体方面的潜力 (Liu 等人,1993)。

构象分析:Nitek 等人(2020 年)的一项研究分析了与本化合物密切相关的 2-氨基-N-[2-(二甲基苯氧基)乙基]丙-1-醇衍生物的晶体结构,提供了对这些化合物在不同环境中的构象动力学的见解 (Nitek 等人,2020)。

α-取代苯并呋喃的合成:Wongsa 等人(2013 年)探索了炔丙基胺在合成 α-取代 2-苯并呋喃甲胺中的应用,展示了该化合物在有机合成过程中的作用 (Wongsa 等人,2013)。

立体选择性过程中的发展:Han 等人(2007 年)描述了在开发用于合成复杂盐酸盐的大规模立体选择性工艺中使用类似化合物,展示了其在大规模化学合成中的应用 (Han 等人,2007)。

安全和危害

This involves understanding the safety measures that need to be taken while handling the compound and the hazards associated with it. It includes its toxicity, flammability, and environmental impact.

未来方向

This involves predicting the potential applications of the compound and areas where further research is needed.

Please consult a professional chemist or a reliable database for specific information about “®-1-(3,5-Difluorophenyl)propan-1-amine hydrochloride”.

属性

IUPAC Name |

(1R)-1-(3,5-difluorophenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2N.ClH/c1-2-9(12)6-3-7(10)5-8(11)4-6;/h3-5,9H,2,12H2,1H3;1H/t9-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGEMCPLXQQXMSU-SBSPUUFOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC(=C1)F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CC(=CC(=C1)F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662410 | |

| Record name | (1R)-1-(3,5-Difluorophenyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-(3,5-Difluorophenyl)propan-1-amine hydrochloride | |

CAS RN |

473733-16-3 | |

| Record name | (1R)-1-(3,5-Difluorophenyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Nitrobenzo[D]isoxazole](/img/structure/B3028926.png)

![1-Boc-4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]-piperidine](/img/structure/B3028930.png)

![fac-Tris[2-(benzo[b]thiophen-2-yl)pyridinato-C3,N]iridium(III)](/img/structure/B3028937.png)